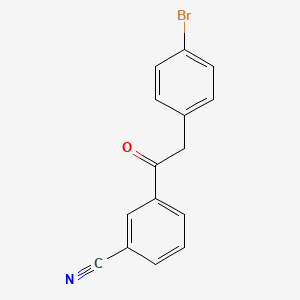

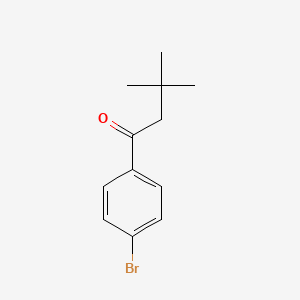

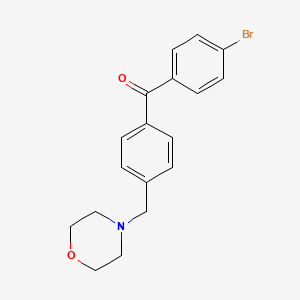

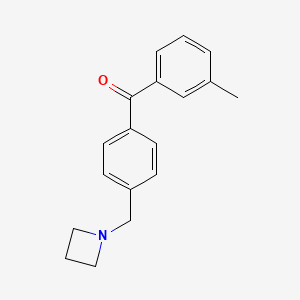

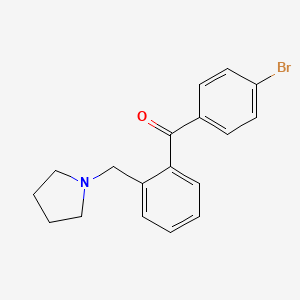

4'-Bromo-2-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromo-substituted benzophenone derivatives is well-documented in the provided papers. For instance, one study describes the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another paper reports the synthesis of a pentamethoxyl benzophenone derivative from trimethoxybenzene through a two-step process involving a methylation reaction followed by a Friedel-Crafts reaction . These methods highlight the versatility of bromo-substituted benzophenones as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzophenones is characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) have also been performed to predict the spectral and geometrical data of these compounds, showing good correlation with experimental data . The molecular structure analysis is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzophenones is explored through their involvement in various chemical reactions. For example, the synthesis of a bromo-substituted vinyl benzene derivative via the Wittig-Horner reaction is reported, which is a testament to the versatility of bromo-substituted benzophenones in forming new carbon-carbon bonds . Additionally, the reactivity of a bromo-substituted acetophenone with different nucleophiles to form azaheterocycles is discussed . These studies demonstrate the potential of bromo-substituted benzophenones in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzophenones are influenced by their molecular structure. The corrosion inhibition properties of a pyrrole derivative on steel surfaces indicate the potential application of these compounds in material protection . The fluorescence properties of a bromo-substituted vinyl benzene derivative, which exhibits aggregation-induced emission (AIE) characteristics, suggest applications in optoelectronic devices . These properties are essential for the practical application of bromo-substituted benzophenones in various industries.

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHLIQFILLKWRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643645 |

Source

|

| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-47-5 |

Source

|

| Record name | (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.